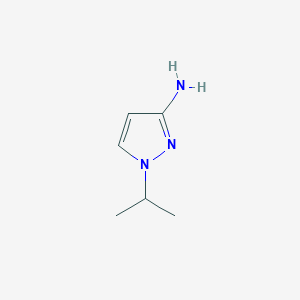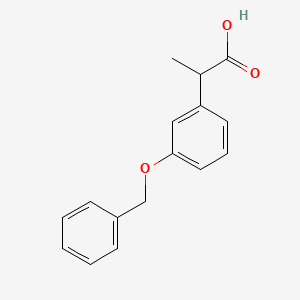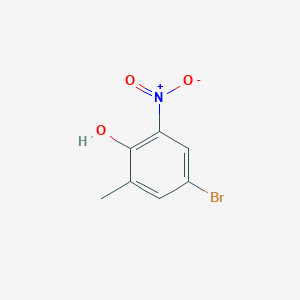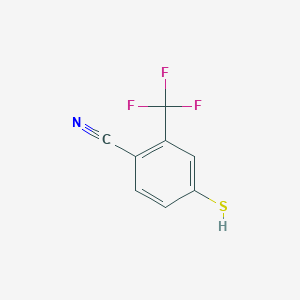
1-异丙基-1H-吡唑-3-胺
描述
1-Isopropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H11N3. Its molecular weight is 125.17 g/mol . It is also known by other names such as 1-propan-2-ylpyrazol-3-amine .
Molecular Structure Analysis
The molecular structure of 1-isopropyl-1H-pyrazol-3-amine consists of a pyrazole ring with an isopropyl group attached to one of the carbon atoms and an amine group attached to the other . The InChI string representation of its structure is InChI=1S/C6H11N3/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3,(H2,7,8) .
Chemical Reactions Analysis
While specific chemical reactions involving 1-isopropyl-1H-pyrazol-3-amine are not available, pyrazole compounds are known to participate in various chemical reactions . They are often used as building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research .
Physical And Chemical Properties Analysis
1-Isopropyl-1H-pyrazol-3-amine has a molecular weight of 125.17 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. Its XLogP3-AA value, a measure of its lipophilicity, is 0.6 . The exact mass and monoisotopic mass are both 125.095297364 g/mol . The topological polar surface area is 43.8 Ų .
科学研究应用
合成与生物活性
- 一项研究详细介绍了吡唑衍生物的合成和表征,确定了它们对乳腺癌和微生物的生物活性。这项研究强调了抗肿瘤、抗真菌和抗菌活性的潜在药效基团位点,展示了吡唑衍生物在药物设计中的多功能性 (Titi 等人,2020 年)。
化学反应和合成方法
- 另一项研究探讨了吡唑胺与二氯二噻唑鎓氯化物的反应,导致合成吡唑并[3,4-c]异噻唑和吡唑并[3,4-d]噻唑。这项研究提供了区域选择性和合成新型吡唑基化合物的见解,这对于开发新材料和药物很重要 (Koyioni 等人,2014 年)。
催化和绿色化学
- 关于 l-脯氨酸催化的多米诺反应合成吡唑并[3,4-b]吡啶的研究突出了绿色化学原理在合成高度官能化化合物中的应用。这种方法强调了化学合成中的可持续性和效率 (Gunasekaran 等人,2014 年)。
激酶抑制剂用于癌症治疗
- 一项关于合成 3-取代-1-异丙基-1H-吡唑并[3,4-d]嘧啶-4-胺作为 RET 激酶抑制剂的具体研究强调了吡唑衍生物在癌症治疗中的应用。研究结果表明这些化合物在抑制 RET 蛋白激酶(各种癌症中的靶点)方面的潜力 (Dinér 等人,2012 年)。
材料科学应用
- 双吡唑化合物在酸性介质中对纯铁腐蚀的抑制作用是材料科学中一个值得注意的应用。这项研究证明了吡唑衍生物在保护金属免受腐蚀方面的潜力,这对于延长金属基结构和设备的使用寿命非常重要 (Chetouani 等人,2005 年)。
作用机制
Target of Action
The primary target of 1-isopropyl-1H-pyrazol-3-amine is CDK16 , a cyclin-dependent kinase . CDK16 is activated by cyclin Y at the plasma membrane and participates in many different pathways including Wnt-dependent signaling or signal transduction in the primary cilium .
Mode of Action
It is known that the compound interacts with its target, cdk16, leading to changes in the cell cycle and other cellular processes . The compound may inhibit the kinase activity of CDK16, thereby affecting the cell cycle and other signaling pathways .
Biochemical Pathways
1-isopropyl-1H-pyrazol-3-amine affects the Wnt-dependent signaling pathway and the signal transduction in the primary cilium through its interaction with CDK16 . These pathways play crucial roles in cell proliferation, differentiation, and migration. Therefore, the compound’s action on these pathways could have significant downstream effects on cellular functions .
Pharmacokinetics
It is known that the compound has a certain solubility in common organic solvents , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 1-isopropyl-1H-pyrazol-3-amine’s action are largely dependent on its interaction with CDK16. By inhibiting CDK16, the compound could potentially affect cell cycle progression, cell proliferation, and other cellular processes . .
Action Environment
The action, efficacy, and stability of 1-isopropyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place, away from fire sources and strong oxidizers . These conditions can help maintain the stability and efficacy of the compound. Furthermore, the compound’s action could also be influenced by the cellular environment, including the presence of other molecules, pH, temperature, and more.
属性
IUPAC Name |
1-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWXEINLHIGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598875 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857267-04-0 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)





